molecular formula C17H12FNO2S B3910869 10-(4-fluorophenyl)-4,10-dihydro-1H,3H-furo[3,4-c][1,5]benzothiazepin-1-one

10-(4-fluorophenyl)-4,10-dihydro-1H,3H-furo[3,4-c][1,5]benzothiazepin-1-one

Cat. No. B3910869
M. Wt: 313.3 g/mol
InChI Key: OJTJLUVBIYGCFS-UHFFFAOYSA-N
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Description

The compound “10-(4-fluorophenyl)-4,10-dihydro-1H,3H-furo[3,4-c][1,5]benzothiazepin-1-one” is a derivative of 1,5-benzothiazepines . The 1,5-benzothiazepine derivatives are of particular interest for lead discovery because they have been found active against different families of targets . The first molecule of 1,5-benzothiazepine used clinically was diltiazem, followed by clentiazem, for their cardiovascular action .


Synthesis Analysis

The synthesis of 1,5-benzothiazepines can be divided into two major groups, namely, the construction of a seven-membered heteroring from the elements of open chains, and reactions involving ring expansion . A 3-step methodology for the synthesis of 1,5-benzothiazepin-4 (5H)-one dipeptidomimetics has been elaborated via an Ugi-4CR followed by a S-trityl deprotection and an intramolecular Cu (i)-catalyzed Ullmann condensation with moderate to good yields .


Molecular Structure Analysis

The molecular structure of 1,5-benzothiazepines and its derivatives can be analyzed using various spectroscopic techniques . The spectrum of 2-phenyl-4-(2′-hydroxyphenyl)-4,5-dihydro-1,5-benzothiazepine showed signals at various frequencies, indicating the presence of different functional groups .


Chemical Reactions Analysis

The chemical reactions of 1,5-benzothiazepines involve the construction of a seven-membered heteroring from the elements of open chains, and reactions involving ring expansion . The solution phase synthesis of 2,3-dihydro-1,5-benzothiazepines was carried out by heating under reflux of α, β -unsaturated ketones with o -aminothiophenol in dry acidic MeOH in the presence of drops of glacial CH3COOH .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,5-benzothiazepines and its derivatives can be analyzed using various techniques . Several mechanical properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio .

Future Directions

The future directions in the research of 1,5-benzothiazepines and its derivatives could involve the exploration of their potential biological activities, the development of new synthesis methods, and the investigation of their physical and chemical properties. The successful execution of a gram scale synthesis, as well as the demonstrated excellent recyclability of the immobilized ketoreductase, underscored the good application potential of the currently established DYRKR method .

properties

IUPAC Name

4-(4-fluorophenyl)-4,10-dihydro-1H-furo[3,4-c][1,5]benzothiazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO2S/c18-11-7-5-10(6-8-11)16-15-13(9-21-17(15)20)19-12-3-1-2-4-14(12)22-16/h1-8,16,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTJLUVBIYGCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(SC3=CC=CC=C3N2)C4=CC=C(C=C4)F)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-(4-fluorophenyl)-4,10-dihydro-1H,3H-furo[3,4-c][1,5]benzothiazepin-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-(4-fluorophenyl)-4,10-dihydro-1H,3H-furo[3,4-c][1,5]benzothiazepin-1-one
Reactant of Route 2
10-(4-fluorophenyl)-4,10-dihydro-1H,3H-furo[3,4-c][1,5]benzothiazepin-1-one
Reactant of Route 3
10-(4-fluorophenyl)-4,10-dihydro-1H,3H-furo[3,4-c][1,5]benzothiazepin-1-one
Reactant of Route 4
10-(4-fluorophenyl)-4,10-dihydro-1H,3H-furo[3,4-c][1,5]benzothiazepin-1-one
Reactant of Route 5
10-(4-fluorophenyl)-4,10-dihydro-1H,3H-furo[3,4-c][1,5]benzothiazepin-1-one
Reactant of Route 6
10-(4-fluorophenyl)-4,10-dihydro-1H,3H-furo[3,4-c][1,5]benzothiazepin-1-one

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